molecular formula C23H21ClN4O3 B2469913 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-27-6

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2469913
CAS No.: 946253-27-6
M. Wt: 436.9
InChI Key: IFCOOUOQUUMIJK-UHFFFAOYSA-N
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Description

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a hybrid heterocyclic architecture combining an oxazole and triazole core. Key structural attributes include:

  • Oxazole moiety: Substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a methyl group.
  • Triazole moiety: Substituted at the 1-position with a 3,4-dimethylphenyl group and at the 5-position with a methyl group.
  • Linkage: An ester bridge connects the oxazole and triazole units.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-13-5-10-19(11-14(13)2)28-15(3)21(26-27-28)23(29)30-12-20-16(4)31-22(25-20)17-6-8-18(24)9-7-17/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCOOUOQUUMIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a class of heterocyclic compounds with potential pharmacological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of an oxazole and a triazole ring system. The IUPAC name is:

 2 4 chlorophenyl 5 methyl 1 3 oxazol 4 yl methyl 1 3 4 dimethylphenyl 5 methyl 1H 1 2 3 triazole 4 carboxylate\text{ 2 4 chlorophenyl 5 methyl 1 3 oxazol 4 yl methyl 1 3 4 dimethylphenyl 5 methyl 1H 1 2 3 triazole 4 carboxylate}

Key Structural Features

  • Oxazole Ring : Contributes to the compound's stability and biological activity.
  • Triazole Ring : Known for its role in anticancer activity.
  • Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
U937 (Leukemia)10.38Disruption of cell cycle and apoptosis
A549 (Lung Cancer)12.00Inhibition of proliferation

The compound exhibited significant cytotoxicity in MCF-7 cells comparable to Tamoxifen, suggesting its potential as a therapeutic agent in breast cancer treatment .

The biological activity is primarily attributed to:

  • Apoptosis Induction : Flow cytometry assays indicated that the compound activates apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound disrupts the normal cell cycle progression, leading to increased cell death.
  • Receptor Interaction : Molecular docking studies suggest strong interactions with specific protein targets involved in cancer progression .

Study 1: MCF-7 Cell Line

A study evaluated the effects of the compound on MCF-7 cells. Results showed:

  • Increased expression of apoptotic markers such as caspase-3.
  • Enhanced p53 levels leading to programmed cell death.

This study underscores the potential for developing this compound as a chemotherapeutic agent targeting breast cancer .

Study 2: U937 Cell Line

In another investigation involving U937 leukemia cells:

  • The compound demonstrated a lower IC50 value than standard chemotherapeutics.
  • It was found to inhibit key signaling pathways associated with cell survival.

These findings support its use in treating hematological malignancies .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that derivatives of triazoles and oxazoles often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that oxazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Properties
In addition to anticancer effects, compounds containing oxazole and triazole moieties have demonstrated antimicrobial activity. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Agricultural Applications

Pesticidal Activity
The compound's ability to interact with biological systems suggests potential use as a pesticide. Research has highlighted that oxazole derivatives can act as effective fungicides and insecticides by inhibiting key metabolic pathways in pests . For example, studies have shown that similar compounds can disrupt chitin synthesis in fungi, leading to cell wall degradation and death .

Material Science Applications

Polymer Chemistry
In material science, the compound's unique structure allows for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research has indicated that oxazole-containing polymers exhibit improved resistance to heat and chemicals compared to their non-oxazole counterparts .

Case Studies

  • Anticancer Research : A study published in Molecules explored the synthesis of oxazole derivatives and their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structures to [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Agricultural Efficacy : In a field trial conducted on tomato plants, a triazole derivative was applied as a foliar treatment. The results showed a significant reduction in fungal infections and an increase in yield compared to untreated controls .
  • Polymer Development : Research into polymer composites incorporating oxazole derivatives revealed enhanced thermal stability and mechanical strength. These materials were tested at elevated temperatures and exhibited superior performance compared to traditional polymers .

Comparison with Similar Compounds

Structural Analogs with Triazole/Thiazole Cores

The target compound shares structural motifs with several heterocyclic derivatives reported in the evidence. A comparative analysis is summarized below:

Compound Name/Structure Core Heterocycles Key Substituents Biological Activity Structural Features
Target Compound Oxazole, Triazole 4-ClPh, 3,4-diMePh, methyl groups Not reported Ester linkage, planar conformation (inferred)
Compound 4 ([]) Thiazole, Triazole, Pyrazole 4-ClPh, 4-FPh, fluorophenyl groups Antimicrobial Isostructural with Br analog; two independent molecules in asymmetric unit
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine ([]) Oxadiazole, Triazole 4-ClPh, 2,5-diMeOPh Not reported Multiple electron-withdrawing/donating groups
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde ([]) Pyrazole 4-MePh, thiazole-methyl oxime Not reported Aldehyde-thiazole hybrid; potential for Schiff base formation
Key Observations:

Core Heterocycles :

  • The target compound’s oxazole-triazole combination is distinct from thiazole-pyrazole-triazole hybrids (e.g., Compound 4) but shares functional diversity with triazole-oxadiazole systems .
  • Triazole derivatives often exhibit enhanced metabolic stability and binding affinity due to nitrogen-rich aromatic systems .

Substituent Effects: Halogenated Groups: The 4-chlorophenyl group in the target compound may enhance lipophilicity and intermolecular interactions (e.g., halogen bonding) compared to fluorophenyl groups in Compound 4 . Dimethylphenyl vs.

Crystallographic and Conformational Differences :

  • Compound 4 and its Br analog exhibit isostructural packing with triclinic symmetry, accommodating halogen substitutions via slight conformational adjustments . The target compound’s crystal structure remains uncharacterized, but planar molecular conformations are likely, as seen in related triazole derivatives .

Bioactivity and Therapeutic Potential

  • Antimicrobial Activity : Compound 4 ([]) demonstrates antimicrobial properties, attributed to triazole-thiazole synergy. The target compound’s triazole-oxazole framework may similarly disrupt microbial enzyme systems (e.g., CYP450 inhibition) .
  • Antifungal Potential: Analogous triazole derivatives (e.g., ) show antifungal activity, often linked to ergosterol biosynthesis inhibition. The 4-chlorophenyl group in the target compound could enhance membrane penetration .

Q & A

Q. What are the standard synthetic routes for this compound, and how are critical intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclocondensation of precursors and functional group transformations. For example:

  • Step 1: Formation of the oxazole ring via cyclization of chlorophenyl-containing precursors under controlled temperatures (80–100°C) and solvent systems like DMF or THF, with catalysts such as Cu(I) or Pd(0) to enhance regioselectivity .
  • Step 2: Coupling of the triazole-carboxylate moiety using click chemistry (azide-alkyne cycloaddition) or nucleophilic substitution, monitored via TLC for reaction progress .
  • Characterization: Intermediates are validated using 1^1H/13^13C NMR for functional group identification, mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to track carbonyl and heterocyclic ring vibrations .

Q. Which spectroscopic and chromatographic techniques are prioritized for purity assessment?

  • NMR Spectroscopy: Critical for confirming the spatial arrangement of substituents on the oxazole and triazole rings. 1^1H NMR peaks between δ 6.8–8.2 ppm indicate aromatic protons, while δ 2.1–2.5 ppm signals correspond to methyl groups .
  • Mass Spectrometry: HRMS with ESI+ ionization provides exact mass data (e.g., [M+H]+^+ ion) to verify molecular formula .
  • HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect trace impurities from side reactions .

Q. What physicochemical properties influence the compound’s solubility and stability?

  • Lipophilicity: LogP values (predicted ~3.5) suggest moderate hydrophobicity, requiring DMSO or ethanol for dissolution in biological assays .
  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester linkage. Storage at −20°C in anhydrous environments is recommended .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and selectivity?

  • Design of Experiments (DoE): Vary parameters like temperature, solvent polarity, and catalyst loading. For instance, increasing Cu(I) catalyst concentration from 5 mol% to 10 mol% improved triazole ring formation yield by 22% .
  • Continuous Flow Reactors: Enable precise control over exothermic reactions (e.g., cyclocondensation), reducing side products and achieving >85% yield compared to batch processes (65–70%) .

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Assay Standardization: Discrepancies in IC50_{50} values (e.g., 0.5–5 µM in kinase inhibition assays) may arise from differences in cell lines or buffer pH. Replicate assays using HEK293 cells in pH 7.4 PBS are advised .
  • Purity Validation: Contaminants from incomplete purification (e.g., unreacted azide intermediates) can skew results. Cross-validate via LC-MS and bioactivity correlation .

Q. How do structural modifications of the oxazole and triazole moieties affect bioactivity?

  • SAR Studies: Replacing the 4-chlorophenyl group with fluorophenyl (electron-withdrawing) increased antimicrobial potency by 3-fold, while methylphenyl (electron-donating) reduced activity .
  • Molecular Docking: Simulations reveal the triazole-carboxylate group forms hydrogen bonds with ATP-binding pockets in kinase targets (e.g., EGFR), explaining its inhibitory activity .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • X-ray Crystallography: Resolve binding modes in protein-ligand complexes (e.g., resolution ≤2.0 Å) to guide rational design .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d = 120 nM for HSP90) and thermodynamic parameters (ΔH, ΔS) to optimize interactions .

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